molecular formula C11H12N4O2 B5470852 1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone phenylhydrazone

1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone phenylhydrazone

Cat. No.: B5470852
M. Wt: 232.24 g/mol
InChI Key: QQCSXOJLRJFLEZ-XYOKQWHBSA-N
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Description

1,2,5-Oxadiazoles are organic compounds that consist of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .


Molecular Structure Analysis

The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures .


Physical and Chemical Properties Analysis

The IR spectrum, ν max, cm –1: 3160 (N–H), 1640 (C=O). 1 H NMR spectrum, δ, ppm: 12.00 s (1H, NH), 9.21 s (1H, thiazole-H), 8.25 s (1H, =C–H), 7.85–7.51 m (3H, Ar-H), 2.71 s (3H, thiazole-CH 3). 13 C NMR spectrum, δ, ppm: 161.7, 159.1, 158.6, 135.8, 128.4, 127.8, 123.6, 121.1, 119.7, 119.5, 18.5 .

Future Directions

The future directions for research on 1,2,5-oxadiazoles could include further exploration of their potential applications in medicinal chemistry, material science, and as high energy molecules . Additionally, more research could be done to better understand their synthesis, properties, and mechanisms of action .

Properties

IUPAC Name

N-[(E)-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8(11-9(2)15(16)17-14-11)12-13-10-6-4-3-5-7-10/h3-7,13H,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCSXOJLRJFLEZ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1C(=NNC2=CC=CC=C2)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](ON=C1/C(=N/NC2=CC=CC=C2)/C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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